Benzyl 2-aminoacetate
CAS No.: 1738-68-7
VCID: VC21539724
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzyl 2-aminoacetate, also known as benzyl glycinate, is a derivative of the amino acid glycine. It is synthesized through the esterification of glycine with benzyl alcohol. This compound plays a significant role in various biochemical applications, particularly in peptide synthesis and as a substrate for enzymes involved in amino acid metabolism. Biological Activities and ApplicationsBenzyl 2-aminoacetate exhibits several biological activities and has diverse applications:
Safety and HazardsBenzyl 2-aminoacetate hydrochloride poses several hazards:
Research Findings and Future DirectionsResearch on benzyl 2-aminoacetate highlights its potential in medicinal chemistry and biological research. Its role in peptide synthesis and as a substrate for enzymes involved in amino acid metabolism makes it a valuable compound for further study. Future research should focus on elucidating its mechanisms of action and exploring its therapeutic applications. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1738-68-7 | ||||||||||||||||
Product Name | Benzyl 2-aminoacetate | ||||||||||||||||
Molecular Formula | C9H11NO2 | ||||||||||||||||
Molecular Weight | 165.19 g/mol | ||||||||||||||||
IUPAC Name | benzyl 2-aminoacetate | ||||||||||||||||
Standard InChI | InChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 | ||||||||||||||||
Standard InChIKey | JXYACYYPACQCDM-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC=C(C=C1)COC(=O)CN | ||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CN | ||||||||||||||||
Synonyms | benzyl2-aminoacetate;1738-68-7;Glycinebenzylester;Amino-aceticacidbenzylester;Glycine,phenylmethylester;benzyl2-aminoacetatehydrochloride;JXYACYYPACQCDM-UHFFFAOYSA-N;Glycine,benzylester;H-Gly-OBzlinvertedexclamationmarkcurrencyHCl;Benzylaminoacetate;Phenylglycinemethyl;Gly-OBzl.HCl;Benzylaminoacetate#;Benzyl-2-aminoacetate;glycinephenylmethylester;H-Gly-OBzlhydrochloride;AC1L8W8F;AC1Q53LF;AC1Q53LG;AC1Q53LH;SCHEMBL42974;CTK8E5643;MolPort-001-792-835;SBB065078;STK078695 | ||||||||||||||||
PubChem Compound | 409140 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume